DOTAGA-anhydride

描述

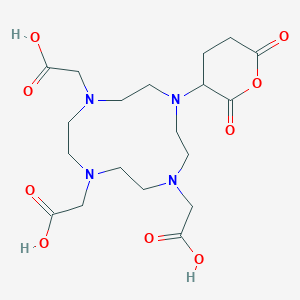

The exact mass of the compound DOTA-GA-Anhydride, 95% is 458.20127855 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-(2,6-dioxooxan-3-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O9/c24-15(25)11-20-3-5-21(12-16(26)27)7-9-23(14-1-2-18(30)32-19(14)31)10-8-22(6-4-20)13-17(28)29/h14H,1-13H2,(H,24,25)(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBCIVKIWIFVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DOTAGA-Anhydride as a Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOTAGA-anhydride is a versatile bifunctional chelator that has emerged as a critical tool in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Derived from the well-established DOTA macrocycle, this compound offers a key advantage: a reactive anhydride group that allows for efficient conjugation to biomolecules such as peptides and antibodies. This conjugation occurs while preserving the four carboxylate arms essential for forming highly stable complexes with a variety of trivalent radiometals. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chelation chemistry, conjugation strategy, and the superior stability of its resulting radiometal complexes. Experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction: The Need for Advanced Bifunctional Chelators

In the realm of nuclear medicine, the effective delivery of radiometals to specific biological targets is paramount. This is achieved by linking the radionuclide to a targeting biomolecule (e.g., an antibody or peptide) via a bifunctional chelator (BFC). The BFC must not only form a thermodynamically stable and kinetically inert complex with the radiometal to prevent its release in vivo, but also possess a reactive functional group for covalent attachment to the biomolecule.[1]

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a gold-standard chelator known for its ability to form exceptionally stable complexes with a wide range of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac).[2] However, traditional DOTA derivatives often require the use of one of the four carboxylate arms for bioconjugation, which can compromise the overall stability of the resulting metal complex.

DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) was developed to address this limitation. It features a fifth carboxylic acid on a glutaric acid side chain, allowing for conjugation without sacrificing the core chelating structure.[3] this compound represents a further refinement, providing a highly reactive functional group for efficient and regioselective conjugation.[4][5]

Mechanism of Action

The utility of this compound is rooted in a two-part mechanism: a highly efficient and regioselective conjugation reaction followed by robust chelation of the target radiometal.

Conjugation via Anhydride Ring-Opening

This compound is synthesized by treating DOTAGA with an activating agent like acetic anhydride, which forms a cyclic intramolecular anhydride on the glutaric acid moiety.[4][5] This anhydride is highly susceptible to nucleophilic attack by primary amines, such as the lysine residues on a protein or peptide.[6][7]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the opening of the anhydride ring and the formation of a stable amide bond, covalently linking the DOTAGA chelator to the biomolecule.

A critical feature of this reaction is its high regioselectivity. The nucleophilic attack of an amine on the this compound has been shown to selectively form one of two possible regioisomers.[1] This ensures a well-defined and homogenous product, which is crucial for regulatory approval and consistent clinical performance. The anhydride is, however, sensitive to water and can be rapidly hydrolyzed.[5] Therefore, conjugation reactions are typically performed in anhydrous organic solvents or under conditions that minimize hydrolysis.

Metal Chelation

Once conjugated to the biomolecule, the DOTAGA moiety retains its full complement of four carboxylate arms and four nitrogen atoms within the cyclen ring. This octadentate ligand structure is pre-organized to form a cage-like structure that tightly binds trivalent metal ions.

The chelation process involves the displacement of water molecules from the metal's hydration sphere by the nitrogen and carboxylate oxygen donor atoms of the DOTAGA. The resulting complex is characterized by high thermodynamic stability (high log K values) and, crucially, high kinetic inertness.[8][9] Kinetic inertness refers to the slow rate of dissociation of the metal from the chelator, which is vital for preventing the release of free radionuclides in the body, thereby minimizing off-target radiation damage and toxicity.

The coordination geometry of the metal within the DOTAGA chelate can vary depending on the ionic radius of the metal ion. For instance, the smaller ⁶⁸Ga³⁺ ion typically forms a hexacoordinate complex (N₄O₂), leaving two carboxylate arms free.[10] In contrast, larger ions like ¹⁷⁷Lu³⁺ and ²²⁵Ac³⁺ can be octacoordinate, engaging all four nitrogen atoms and all four carboxylate groups.[10] This adaptability allows DOTAGA to be a versatile chelator for a range of theranostic radionuclides.

Quantitative Data

The performance of a bifunctional chelator is defined by quantitative parameters such as radiolabeling efficiency, stability of the complex, and the biological properties of the final conjugate.

Table 1: Comparative Radiolabeling Efficiency

| Chelator Conjugate | Radionuclide | Conditions (Temp, Time, pH) | Radiolabeling Efficiency (%) | Reference |

| DOTAGA-ffk(Sub-KuE) | ⁶⁸Ga | 95°C, 5 min, pH 3.5-4.5 | >98% | [11] |

| DOTAGA-ffk(Sub-KuE) | ¹⁷⁷Lu | 95°C, 30 min, pH 5.5 | >98% | [11] |

| DOTAGA-OTSA101 | ²²⁵Ac | Not specified, 60 min | 58.2 ± 14.5% | [4] |

| DOTA-OTSA101 | ²²⁵Ac | Not specified, 60 min | 30.5 ± 11.0% | [4] |

| DO3A-OTSA101 | ²²⁵Ac | Not specified, 60 min | 53.6 ± 7.3% | [4] |

| DOTAGA-ZHER2:2891 | ¹¹¹In | 90°C, 20 min | >99% | |

| DOTA-ZHER2:2891 | ¹¹¹In | 90°C, 20 min | >99% |

Note: Efficiency can be highly dependent on precursor concentration and specific activity.

Table 2: In Vitro and In Vivo Stability of Radioconjugates

| Radioconjugate | Condition | Stability / Purity | Reference |

| ²²⁵Ac-DOTAGA-OTSA101 | Murine Serum, 37°C, 7 days | >96% intact | [4] |

| ²²⁵Ac-DOTA-OTSA101 | Murine Serum, 37°C, 7 days | >96% intact | [4] |

| ¹¹¹In-DOTAGA-Tz | Human Serum, 37°C, 4h | ~70% intact | |

| ¹¹¹In-DOTA-Tz | Human Serum, 37°C, 4h | ~50% intact | |

| ⁶⁸Ga-DOTAGA-ZHER2:2891 | PBS, 2h | >99% intact | |

| ⁶⁸Ga-DOTA-ZHER2:2891 | PBS, 2h | >99% intact |

Table 3: Physicochemical and Biological Properties

| Conjugate | Parameter | Value | Reference |

| ⁶⁸Ga-DOTAGA-ffk(Sub-KuE) | logP | -3.6 ± 0.1 | [11] |

| ¹⁷⁷Lu-DOTAGA-ffk(Sub-KuE) | logP | -3.9 ± 0.1 | [11] |

| ⁶⁸Ga-DOTA-FFK(Sub-KuE) | logP | -3.4 ± 0.1 | [11] |

| ¹⁷⁷Lu-DOTA-FFK(Sub-KuE) | logP | -3.6 ± 0.1 | [11] |

| natGa-DOTAGA-ffk(Sub-KuE) | IC₅₀ (PSMA) | 6.2 ± 0.9 nM | [11] |

| natGa-DOTA-FFK(Sub-KuE) | IC₅₀ (PSMA) | 9.4 ± 1.5 nM | [11] |

Note: logP is a measure of lipophilicity. IC₅₀ values indicate the concentration required to inhibit 50% of binding to the target.

While specific thermodynamic stability constants (log K) for DOTAGA with ⁶⁸Ga, ¹⁷⁷Lu, and ²²⁵Ac are not widely reported, the high in vivo stability observed in numerous studies strongly suggests they are comparable to, if not greater than, those of DOTA. For non-radioactive trivalent metals, DOTAGA has demonstrated high complexation constants (log β) of 22.44 for Cu²⁺, 29.4 for Fe³⁺, and 20.52 for Zn²⁺.[5]

Experimental Protocols

Detailed experimental protocols are critical for reproducible results. Below are representative methodologies for conjugation and radiolabeling using this compound.

Protocol: Conjugation of this compound to a Peptide

This protocol is adapted from methodologies used for solid-phase peptide synthesis.[11]

-

Resin Preparation: The peptide is synthesized on a solid-phase resin (e.g., Tritylchloride polystyrene).

-

Reagent Preparation: Prepare a solution of this compound (1.5 equivalents relative to the peptide) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in an anhydrous solvent like N-Methyl-2-pyrrolidone (NMP).

-

Coupling Reaction: Add the this compound/DIPEA solution to the peptide-bound resin. Allow the mixture to shake at room temperature for 18 hours to ensure complete coupling.

-

Washing: After the reaction, thoroughly wash the resin with NMP and Dichloromethane (DCM) to remove unreacted reagents.

-

Cleavage and Deprotection: Cleave the DOTAGA-peptide conjugate from the resin and simultaneously remove any protecting groups using a standard cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).

-

Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final DOTAGA-peptide conjugate.

-

Characterization: Confirm the identity and purity of the product using analytical HPLC and mass spectrometry.

Protocol: Radiolabeling of a DOTAGA-Conjugate with Gallium-68

This protocol is a general guideline adapted from published procedures.[11]

-

Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffering: Add a suitable buffer, such as sodium acetate or HEPES, to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 3.5-4.5.

-

Precursor Addition: Add the DOTAGA-peptide conjugate (typically 3-10 nmol) dissolved in water or buffer to the buffered ⁶⁸Ga solution.

-

Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.

-

Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. An RCP of >95% is typically required for clinical use.

-

Purification (if necessary): If the RCP is below the required threshold, the product can be purified using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga.

Conclusion

This compound stands out as a superior bifunctional chelator for the development of next-generation radiopharmaceuticals. Its mechanism of action leverages a highly reactive anhydride for efficient, regioselective conjugation, while critically preserving the octadentate coordination sphere required for robust metal chelation. The resulting DOTAGA-radiometal complexes exhibit high stability and favorable in vivo properties, as supported by extensive quantitative data. The detailed protocols provided herein offer a foundation for researchers to utilize this compound in the synthesis of novel targeted imaging agents and therapeutic constructs, ultimately advancing the field of personalized nuclear medicine.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing the Net Negative Charge by Replacement of DOTA Chelator with DOTAGA Improves the Biodistribution of Radiolabeled Second-Generation Synthetic Affibody Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Precision Oncology: A Technical Guide to DOTAGA-Anhydride in Radionuclide Drug Conjugate (RDC) Development

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with radionuclide drug conjugates (RDCs) emerging as a powerful modality for both diagnosing and treating malignancies. At the heart of these sophisticated therapeutics lies the crucial role of bifunctional chelators, which securely cage a radionuclide while providing a reactive handle for conjugation to a targeting biomolecule. Among these, DOTAGA-anhydride , a derivative of the well-established DOTA macrocycle, has garnered significant attention for its favorable properties in RDC development. This technical guide provides an in-depth exploration of this compound, offering a comprehensive resource for researchers and drug developers in the field of precision oncology.

Introduction to this compound: A Superior Scaffold for RDCs

DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid) is a pentacarboxylate derivative of DOTA. The anhydride form, this compound, presents a highly reactive cyclic anhydride group, making it an efficient bifunctional chelating agent for coupling to biomolecules.[1][2] This reactive moiety readily and regioselectively reacts with primary amines, such as the lysine residues on antibodies and peptides, under mild conditions to form stable amide bonds.[3][4] This approach preserves the four carboxylate groups essential for tightly coordinating a wide array of diagnostic and therapeutic radionuclides.[2]

The key advantages of using this compound in RDC development include:

-

Mild Conjugation Conditions: The reaction with biomolecules can be performed at room temperature and neutral pH, preserving the integrity and biological activity of sensitive proteins like monoclonal antibodies.[3][4]

-

High Stability: DOTAGA forms highly stable complexes with a variety of medically relevant radionuclides, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetrium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[5][6] This high stability is critical to minimize the release of the radionuclide in vivo, thereby reducing off-target toxicity.

-

Versatility in Theranostics: The ability to chelate both diagnostic and therapeutic isotopes makes DOTAGA an ideal chelator for developing theranostic RDCs, allowing for patient stratification, dosimetry calculations, and personalized treatment monitoring with the same targeting molecule.[7][8]

Quantitative Analysis of DOTAGA-Based RDCs

The performance of an RDC is critically dependent on quantitative parameters such as conjugation efficiency, radiolabeling yield, specific activity, and in vivo stability and efficacy. The following tables summarize key quantitative data for RDCs developed using this compound, providing a comparative overview for researchers.

| Parameter | Biomolecule | Radionuclide | Value | Reference |

| Degree of Conjugation | Trastuzumab | - | 2.6 macrocycles/antibody | [3][4] |

| OTSA101 Antibody | - | ~2.1 macrocycles/antibody | [9] | |

| Radiolabeling Yield | DOTAGA-Trastuzumab | ¹¹¹In | 75% (97% after purification) | [3][4] |

| DOTAGA-PSMA Ligand | ⁶⁸Ga | Nearly quantitative | [5][6] | |

| DOTAGA-PSMA Ligand | ¹⁷⁷Lu | Nearly quantitative | [5][6] | |

| DOTAGA-OTSA101 | ²²⁵Ac | 58.2 ± 14.5% | [9] | |

| Specific Activity | DOTAGA-PSMA Ligand | ⁶⁸Ga | 250-300 GBq/µmol | [5][6] |

| DOTAGA-PSMA Ligand | ¹⁷⁷Lu | 38 GBq/µmol | [5][6] | |

| Binding Affinity (IC₅₀) | ⁿᵃᵗGa-DOTAGA-ffk(Sub-KuE) | - | Lower than DOTA-FFK(Sub-KuE) | [5][6] |

| ⁿᵃᵗLu-DOTAGA-ffk(Sub-KuE) | - | Lower than DOTA-FFK(Sub-KuE) | [5][6] | |

| ⁿᵃᵗCu-DOTAGA-PSMA-I&T | - | 11.2 ± 2.3 nM | [10] | |

| In Vivo Tumor Uptake | ¹¹¹In-DOTAGA-Trastuzumab | ¹¹¹In | 65 %ID/g (72h p.i.) | [3][4] |

| ⁶⁸Ga-DOTAGA-ffk(Sub-KuE) | ⁶⁸Ga | High tumor accumulation | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the development of DOTAGA-based RDCs.

Conjugation of this compound to Monoclonal Antibodies

This protocol is adapted from procedures for conjugating bifunctional chelators to antibodies.[3][4][11]

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) for purification.

-

Spectrophotometer for protein concentration measurement.

-

MALDI-TOF mass spectrometry for determining the degree of conjugation.

Procedure:

-

Antibody Preparation: If necessary, buffer exchange the antibody solution into a carbonate/bicarbonate buffer (pH 8.5-9.0) to facilitate the reaction with the amine-reactive this compound. Adjust the antibody concentration to 2-5 mg/mL.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. Incubate the reaction mixture for 30 minutes to 1 hour at room temperature with gentle stirring.

-

Purification: Purify the DOTAGA-conjugated antibody from unreacted chelator using a pre-equilibrated SEC column. Elute with a suitable buffer (e.g., PBS).

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

-

Determine the average number of DOTAGA molecules conjugated per antibody (degree of conjugation) using MALDI-TOF mass spectrometry.

-

Radiolabeling of DOTAGA-Conjugates with Gallium-68 (⁶⁸Ga)

This protocol is based on established methods for ⁶⁸Ga labeling of DOTA- and DOTAGA-conjugated peptides and can be adapted for antibodies.[10][12][13]

Materials:

-

⁶⁸Ge/⁶⁸Ga generator.

-

DOTAGA-conjugated biomolecule.

-

Sodium acetate or HEPES buffer (pH 3.5-4.5).

-

Cation-exchange cartridge (e.g., SCX).

-

5 M NaCl solution.

-

Heating block.

-

Radio-TLC or radio-HPLC for quality control.

Procedure:

-

⁶⁸Ga Elution and Concentration: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Trap the eluted ⁶⁸Ga³⁺ on a cation-exchange cartridge.

-

Elution of Concentrated ⁶⁸Ga: Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl solution directly into a reaction vial.

-

Labeling Reaction: Add the DOTAGA-conjugated biomolecule (typically 3 nmol for peptides) and a buffer (e.g., HEPES to achieve a final pH of 3.5-4.5) to the reaction vial containing the eluted ⁶⁸Ga.

-

Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.

-

Quality Control: After cooling, determine the radiochemical purity of the ⁶⁸Ga-labeled RDC using radio-TLC or radio-HPLC. For many applications, if the radiochemical purity is >95%, no further purification is needed.[13]

Radiolabeling of DOTAGA-Conjugates with Lutetium-177 (¹⁷⁷Lu)

This protocol is based on established methods for ¹⁷⁷Lu labeling of DOTA- and DOTAGA-conjugated molecules.[14][15][16]

Materials:

-

¹⁷⁷LuCl₃ solution.

-

DOTAGA-conjugated biomolecule.

-

Ammonium acetate or ascorbate buffer (pH 4.5-5.5).

-

Heating block.

-

DTPA solution (quenching agent).

-

C18 Sep-Pak cartridge for purification.

-

Radio-TLC or radio-HPLC for quality control.

Procedure:

-

Labeling Reaction: In a sterile reaction vial, combine the DOTAGA-conjugated biomolecule (e.g., 0.7 nmol for peptides) with a suitable buffer. Add the required activity of ¹⁷⁷LuCl₃.

-

Incubation: Heat the reaction mixture at 90-95°C for 20-30 minutes.

-

Quenching: After cooling, add a small volume of DTPA solution to chelate any unreacted ¹⁷⁷Lu.

-

Purification (if necessary): If the radiochemical purity is below the desired level, the ¹⁷⁷Lu-labeled RDC can be purified using a C18 Sep-Pak cartridge.

-

Quality Control: Determine the radiochemical purity, specific activity, and stability of the final product using radio-TLC or radio-HPLC.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams illustrate key signaling pathways targeted by DOTAGA-RDCs and the general workflow for RDC development.

References

- 1. researchgate.net [researchgate.net]

- 2. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2 - Wikipedia [en.wikipedia.org]

- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. furthlab.xyz [furthlab.xyz]

- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the DOTAGA-Anhydride Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the DOTAGA-anhydride group, a critical bifunctional chelator in the development of radiopharmaceuticals and other targeted molecular agents. This document details its synthesis, stability, and reactivity with key nucleophiles, supported by experimental protocols and quantitative data.

Introduction to this compound

This compound, chemically known as 2,2',2''-(10-(2,6-dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, is a derivative of the macrocyclic chelator DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid). The presence of the cyclic anhydride functional group makes it a highly valuable tool for the conjugation of the DOTAGA chelating moiety to biomolecules, such as peptides, antibodies, and nanoparticles.[1][2] The key advantage of this compound lies in its ability to react efficiently with nucleophilic groups on these biomolecules, forming stable covalent bonds while preserving the metal-chelating properties of the DOTA macrocycle.[3] This allows for the subsequent radiolabeling with a variety of medically relevant radioisotopes for applications in diagnostic imaging (PET, SPECT) and targeted radiotherapy.[3][4]

Synthesis of this compound

This compound is readily synthesized from its precursor, DOTAGA, through a dehydration reaction, typically using acetic anhydride.[5][6] This intramolecular cyclization forms the reactive anhydride ring from the two carboxylic acid functionalities of the glutaric acid moiety of DOTAGA.

Experimental Protocol: Synthesis of this compound

Materials:

-

DOTAGA

-

Acetic anhydride

-

Pyridine (optional, as a base)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve DOTAGA in an anhydrous solvent such as dimethylformamide (DMF).

-

Add an excess of acetic anhydride to the solution. A mild base like pyridine can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours (e.g., 4-18 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid product with diethyl ether to remove residual acetic anhydride and other impurities.

-

Dry the final product under vacuum.

The resulting this compound should be stored under anhydrous conditions at low temperature (e.g., -20°C or -80°C) to minimize hydrolysis.[2]

Stability of this compound

The primary factor limiting the stability of this compound is its susceptibility to hydrolysis. The cyclic anhydride ring can be readily opened by water to regenerate the dicarboxylic acid of DOTAGA, rendering it inactive for conjugation.

Key Stability Considerations:

-

Solvent: For conjugation reactions, it is crucial to use anhydrous organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to minimize hydrolysis.[1]

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, it is recommended to perform reactions at or below room temperature and store the compound at low temperatures (-20°C to -80°C).[2]

Quantitative Data on Stability

While specific kinetic data for this compound hydrolysis is not extensively published, the following table provides a general overview of its stability based on available information and analogy to other cyclic anhydrides.

| Condition | Stability | Notes |

| Aqueous Solution (neutral pH, RT) | Low | Rapid hydrolysis observed in under an hour.[1] |

| Anhydrous Organic Solvents (e.g., DMF, DMSO) | High | Stable for extended periods when stored properly.[2] |

| Storage (solid, -20°C to -80°C, anhydrous) | High | Recommended storage condition to maintain reactivity.[2] |

Reactivity with Nucleophiles

The reactivity of this compound is centered around the electrophilic nature of the carbonyl carbons in the anhydride ring. Nucleophiles can attack one of these carbonyls, leading to a ring-opening reaction and the formation of a stable amide or ester bond.

References

- 1. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. DOTA-GA anhydride - www.chematech-mdt.com [chematech-mdt.com]

- 5. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

DOTAGA-Anhydride: A Versatile Building Block for Advanced DOTA-like Chelating Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy and molecular imaging is continually evolving, demanding robust and versatile chelating agents for the stable complexation of radiometals. Among these, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a gold standard. However, the need for efficient and site-specific conjugation to biomolecules without compromising the chelator's coordination properties has driven the development of derivatives like DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid). This technical guide delves into the synthesis, properties, and applications of DOTAGA-anhydride, a highly valuable and reactive intermediate that serves as a pivotal building block for constructing sophisticated DOTA-like chelating systems.

Introduction to this compound: A Strategic Advantage in Chelation Chemistry

DOTAGA itself is an analogue of DOTA where one of the acetate arms is replaced with a glutaric acid moiety. This modification introduces a fifth carboxylic acid group that can be leveraged for bioconjugation, preserving the four acetate arms crucial for strong metal chelation. The synthesis of this compound from DOTAGA provides a reactive electrophilic site that readily couples with nucleophilic functional groups on biomolecules, such as primary amines, offering a streamlined and efficient conjugation strategy.[1][2] This approach is particularly advantageous as it maintains the integrity of the DOTA macrocyclic framework, which is essential for forming highly stable complexes with a wide array of diagnostic and therapeutic radionuclides, including Gallium-68, Lutetium-177, Yttrium-90, and Actinium-225.[3][4][5]

Synthesis and Chemical Properties

This compound is synthesized through the reaction of DOTAGA with acetic anhydride.[1][2] This process results in the formation of an intramolecular cyclic anhydride from the two carboxylic acid groups of the glutaric acid residue.[2] This anhydride is sensitive to water and can hydrolyze back to the diacid form.[2]

Key Properties of DOTAGA-derived Chelates:

-

High Stability: DOTAGA forms exceptionally stable complexes with various metal ions, a critical feature for in vivo applications to prevent the release of free radiometals.[3]

-

Enhanced Hydrophilicity: Compared to some other DOTA derivatives, DOTAGA-conjugated biomolecules often exhibit increased hydrophilicity.[4] This can lead to more favorable pharmacokinetic profiles, such as faster clearance from non-target tissues like the blood, liver, and intestine.[3]

-

Versatile Radiolabeling: DOTAGA is a versatile chelator compatible with a broad range of radiometals used in both diagnostic imaging (e.g., 68Ga for PET) and endoradiotherapy (e.g., 177Lu, 90Y, 225Ac).[4][5]

Data Presentation: Comparative Properties of DOTAGA Chelates

The following table summarizes key quantitative data related to DOTAGA-conjugated compounds, highlighting their performance in preclinical studies.

| Property | 68Ga-DOTAGA-ffk(Sub-KuE) | 177Lu-DOTAGA-ffk(Sub-KuE) | Reference |

| logP | -3.6 ± 0.1 | -3.9 ± 0.1 | [4] |

| Radiochemical Purity | ≥95% | Not explicitly stated | [4] |

| Specific Activity (GBq/µmol) | 80 - 120 (automated) | Not explicitly stated | [4][6] |

| 250 - 300 (manual) | [4][6] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Synthesis of this compound

While the search results indicate that this compound is commercially available from suppliers like Chematech, the synthesis involves reacting DOTAGA with acetic anhydride.[1][2][4] For researchers opting to synthesize it in-house, a general procedure would be as follows (specific conditions may require optimization):

-

Dissolution: Dissolve DOTAGA in a suitable aprotic solvent.

-

Reaction: Add an excess of acetic anhydride to the solution.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period.

-

Isolation: Remove the solvent and excess acetic anhydride under vacuum to yield the this compound product.

-

Characterization: Confirm the structure and purity of the product using techniques such as NMR (1D and 2D experiments like COSY, HMBC, and NOESY) and mass spectrometry.[1]

Conjugation of this compound to Peptides (Solid-Phase Synthesis)

This protocol is adapted from the synthesis of DOTAGA-conjugated PSMA ligands.[4]

-

Resin Preparation: The peptide with a free amino group (e.g., the N-terminus or a lysine side chain) is assembled on a solid support resin (e.g., Tritylchloride polystyrene resin) using standard Fmoc solid-phase peptide synthesis (SPPS).

-

Coupling Reaction:

-

Swell the peptide-bound resin in an appropriate solvent like N-methyl-2-pyrrolidone (NMP).

-

Prepare a solution of this compound (1.5 equivalents relative to the peptide) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (10 equivalents) in NMP.

-

Add the this compound solution to the resin and shake the mixture for an extended period (e.g., 18 hours).

-

-

Washing: Thoroughly wash the resin with NMP and dichloromethane (DCM) to remove unreacted reagents.

-

Cleavage and Deprotection: Cleave the DOTAGA-conjugated peptide from the resin and simultaneously remove any side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water).

-

Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.

Radiolabeling with Gallium-68

This protocol describes a general method for the 68Ga-labeling of DOTAGA-conjugated peptides.[4][6]

-

68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

-

68Ga Trapping and Elution: Trap the eluted 68Ga3+ on a cation exchange cartridge. Wash the cartridge with water and then elute the 68Ga3+ with a small volume of 5 M NaCl solution.

-

Buffering: Add a suitable buffer, such as 2.7 M HEPES, to the eluted 68Ga3+ to adjust the pH to approximately 3.5-4.5.

-

Labeling Reaction:

-

Add the buffered 68Ga3+ solution to the DOTAGA-conjugated peptide (e.g., 3 nmol in 10 µL of water).

-

Heat the reaction mixture at 95°C for 5 minutes.

-

-

Quality Control: After cooling, determine the radiochemical purity using radio-TLC and radio-HPLC. For many DOTAGA-conjugates, radiochemical purities of ≥95% can be achieved, allowing for direct use in preclinical studies without further purification.[4][6]

Visualizations of Key Processes

Synthesis of this compound

Caption: Synthesis of this compound from DOTAGA and acetic anhydride.

Conjugation of this compound to a Biomolecule

Caption: Conjugation of this compound to a biomolecule via ring-opening.

Radiolabeling Workflow

References

- 1. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOTAGA Peptide Synthesis Service - Creative Peptides [creative-peptides.com]

- 4. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Bifunctional Chelating Agents for Nuclear Medicine: An In-depth Technical Guide

Introduction

Bifunctional chelating agents (BFCAs) are cornerstone molecules in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1][2] These compounds possess a dual functionality: a robust chelating moiety that securely sequesters a metallic radionuclide and a reactive functional group for covalent attachment to a biological targeting vector, such as a monoclonal antibody, peptide, or small molecule.[3][4] The judicious selection of a BFCA is critical as it influences the stability, biodistribution, and overall efficacy of the resulting radiopharmaceutical.[1] This guide provides a comprehensive technical overview of BFCAs, including their classification, key quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Concepts and Classification

A target-specific radiopharmaceutical can be conceptually divided into four components: the targeting biomolecule, a pharmacokinetic modifying linker, the bifunctional chelating agent, and the radionuclide.[5] The BFCA's primary role is to form a thermodynamically stable and kinetically inert complex with the radiometal, preventing its release in vivo, which could lead to off-target toxicity.[5]

BFCAs are broadly categorized based on their chemical structure into two main classes:

-

Acyclic (Linear) Chelators: These open-chain molecules, such as derivatives of diethylenetriaminepentaacetic acid (DTPA) and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), offer rapid radiolabeling kinetics.[6][7]

-

Macrocyclic Chelators: These cyclic molecules, including derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), typically form more stable and inert complexes compared to their acyclic counterparts.[6][8]

The choice between an acyclic and a macrocyclic chelator is largely dictated by the coordination chemistry of the selected radionuclide.[5]

Quantitative Data for Key Bifunctional Chelating Agents

The selection of an appropriate BFCA is guided by several quantitative parameters that dictate the performance of the final radiopharmaceutical. Below are tables summarizing key data for commonly used BFCAs with various medically relevant radionuclides.

Table 1: Thermodynamic Stability Constants (log K) of Common Chelator-Metal Complexes

| Chelator | Ga(III) | Lu(III) | Y(III) | Cu(II) | In(III) |

| DOTA | 21.3 | 22.45 | 24.9 | 22.5 | 23.9 |

| NOTA | 31.1 | 21.7 | 21.8 | 21.6 | 26.2 |

| DTPA | 23.0 | 22.4 | 22.1 | 21.4 | 29.0 |

| CHX-A"-DTPA | N/A | 24.1 | 24.9 | N/A | N/A |

| HBED-CC | 38.5 | N/A | N/A | N/A | N/A |

Table 2: Typical Radiolabeling Conditions and Efficiencies

| Chelator | Radionuclide | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) |

| DOTA | ⁶⁸Ga | 85-95 | 10-15 | 3.5-4.5 | >95 |

| ¹⁷⁷Lu | 90-100 | 20-30 | 4.5-5.5 | >98 | |

| ⁹⁰Y | 90 | 15 | 6.5 | >95 | |

| NOTA | ⁶⁸Ga | Room Temp | 5-10 | 3.5-4.5 | >98 |

| DTPA | ¹¹¹In | Room Temp | 20-30 | 5.0-6.0 | >95 |

| CHX-A"-DTPA | ⁹⁰Y | Room Temp | 5 | 6.0 | >95 |

Data compiled from multiple sources.[12][13][14][15]

Table 3: In Vitro Serum Stability of Radiolabeled Conjugates

| Chelator Conjugate | Radionuclide | Time (h) | % Intact in Serum |

| DOTA-TATE | ¹⁷⁷Lu | 168 | >98 |

| NOTA-Rituximab | ⁶⁴Cu | 48 | 97.5 ± 3.0 |

| DTPA-Rituximab | ⁶⁴Cu | 48 | 14.0 ± 12.9 |

| AAZTA5-PSMA-617 | ¹⁷⁷Lu | 24 | Stable |

| AAZTA5-PSMA-617 | ⁶⁸Ga | 2 | Minor degradation |

Data compiled from multiple sources.[13][16][17]

Table 4: In Vivo Biodistribution of ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

| Organ | ⁶⁸Ga-DOTATATE (1 h p.i.) | ¹⁷⁷Lu-DOTATATE (24 h p.i.) |

| Blood | 0.2 ± 0.1 | 0.1 ± 0.0 |

| Liver | 0.5 ± 0.1 | 0.4 ± 0.1 |

| Spleen | 0.2 ± 0.1 | 0.2 ± 0.1 |

| Pancreas | 0.6 ± 0.2 | 0.3 ± 0.1 |

| Kidneys | 4.1 ± 1.2 | 1.8 ± 0.4 |

| Tumor | 12.5 ± 3.5 | 3.7 ± 1.1 |

Data represents approximate values compiled from preclinical studies in mice bearing somatostatin receptor-positive tumors.[18][19]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and evaluation of BFCA-based radiopharmaceuticals.

Protocol 1: Synthesis of p-SCN-Bn-DOTA

This protocol outlines a general synthetic route for p-SCN-Bn-DOTA, a commonly used bifunctional chelator.

-

Synthesis of DOTA-tris(tBu)-ester: Commercially available cyclen is reacted with tert-butyl bromoacetate in the presence of a base (e.g., Na₂CO₃) in a suitable solvent (e.g., acetonitrile) to protect three of the four carboxylic acid groups.

-

Alkylation with p-nitrobenzyl bromide: The remaining secondary amine on the DOTA-tris(tBu)-ester is alkylated with p-nitrobenzyl bromide.

-

Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as H₂/Pd-C.

-

Conversion to isothiocyanate: The resulting amine is converted to the isothiocyanate group using thiophosgene or a suitable equivalent.

-

Deprotection of tert-butyl esters: The tert-butyl protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final p-SCN-Bn-DOTA product.

-

Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody

This protocol describes a standard method for conjugating an isothiocyanate-functionalized chelator (e.g., p-SCN-Bn-DOTA) to a monoclonal antibody (mAb).[3]

-

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)

-

p-SCN-Bn-DOTA dissolved in DMSO

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Spectrophotometer

-

-

Procedure:

-

Antibody Preparation: Ensure the mAb solution is at a concentration of 5-10 mg/mL in an amine-free buffer at the appropriate pH.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the p-SCN-Bn-DOTA solution to the mAb solution. Incubate the reaction mixture for 4-18 hours at room temperature with gentle mixing.

-

Purification: Remove unreacted chelator by passing the reaction mixture through a pre-equilibrated SEC column.

-

Characterization: Determine the protein concentration of the conjugate using a spectrophotometer at 280 nm. The chelator-to-antibody ratio can be determined by methods such as MALDI-TOF mass spectrometry.

-

Protocol 3: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁸Ga

This protocol details the radiolabeling of a DOTA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[1][6]

-

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 M HCl for elution

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Reaction buffer (e.g., 1 M sodium acetate, pH 4.5)

-

Heating block

-

Sterile water for injection (SWFI)

-

C18 Sep-Pak cartridge for purification

-

-

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain the ⁶⁸GaCl₃ eluate.

-

Reaction Mixture Preparation: In a sterile vial, combine 10-20 µg of the DOTA-conjugated peptide with the reaction buffer. Add the ⁶⁸GaCl₃ eluate.

-

Radiolabeling: Incubate the reaction mixture at 95°C for 10-15 minutes.[12]

-

Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with sterile water and elute the final product with ethanol/water.

-

Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

-

Protocol 4: In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled conjugate in human serum.[12]

-

Materials:

-

Radiolabeled conjugate

-

Human serum

-

Incubator at 37°C

-

Instant thin-layer chromatography (ITLC) strips or HPLC system

-

-

Procedure:

-

Incubation: Add a small volume of the radiolabeled conjugate to a vial containing human serum. Incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

Analysis: Analyze the aliquot using a suitable method to separate the intact radiolabeled conjugate from any released radiometal-chelate complex or free radiometal.

-

Calculation: Calculate the percentage of radioactivity associated with the intact conjugate at each time point.

-

Protocol 5: Cellular Internalization Assay

This assay measures the extent to which a radiolabeled ligand is internalized by target cells.

-

Materials:

-

Target cells expressing the receptor of interest

-

Radiolabeled ligand

-

Binding buffer (e.g., MEM with 0.2% BSA)

-

Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

-

Gamma counter

-

-

Procedure:

-

Cell Plating: Plate cells in a multi-well plate and allow them to adhere.

-

Incubation: Add the radiolabeled ligand to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Separation of Surface-Bound and Internalized Activity:

-

At each time point, aspirate the medium and wash the cells with ice-cold binding buffer.

-

Add acid wash buffer and incubate for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this fraction.

-

Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to collect the internalized radioactivity.

-

-

Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Calculation: Express the internalized radioactivity as a percentage of the total cell-associated activity (surface-bound + internalized).

-

Visualizations: Diagrams of Key Processes

Diagram 1: Logical Relationship of a Bifunctional Chelator

Caption: Logical diagram illustrating the dual functionality of a bifunctional chelator.

Diagram 2: Experimental Workflow for Preclinical Evaluation of a Radiopharmaceutical

Caption: Workflow for the preclinical development and evaluation of a new radiopharmaceutical.

Diagram 3: Somatostatin Receptor Signaling Pathway

Caption: Simplified signaling pathway upon binding of a radiolabeled somatostatin analogue.

Conclusion

The field of nuclear medicine continues to advance, driven by the development of novel radiopharmaceuticals. Bifunctional chelating agents are at the heart of this progress, enabling the creation of highly specific and stable agents for both imaging and therapy. A thorough understanding of their chemical properties, coupled with robust and well-validated experimental procedures, is paramount for the successful translation of these promising molecules from the laboratory to the clinic. This guide provides a foundational resource for researchers and developers working to harness the power of BFCAs in the fight against diseases like cancer.

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Tumor Burden on Quantitative [68Ga] DOTATOC Biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. thno.org [thno.org]

- 5. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 9. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. forbestip.org [forbestip.org]

- 14. Whole-cell radioligand binding for receptor internalization [protocols.io]

- 15. www-pub.iaea.org [www-pub.iaea.org]

- 16. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

DOTAGA-Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,2',2''-(10-(2,6-dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, commonly known as DOTAGA-anhydride, is a bifunctional chelating agent that has garnered significant attention in the fields of nuclear medicine and drug development. As a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, this compound offers a versatile platform for the stable chelation of various radiometals, while its anhydride functional group provides a convenient handle for covalent conjugation to a wide range of biomolecules, including peptides and antibodies.[1][2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways.

Core Physical and Chemical Properties

This compound is a white to off-white solid, recognized for its utility in preparing radionuclide drug conjugates (RDCs) for applications in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[1][3] Its chemical structure combines the robust metal-chelating cage of a DOTA derivative with a reactive anhydride group, enabling efficient labeling of targeting moieties.[2][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₀N₄O₉ | [1][5] |

| Molecular Weight | 458.46 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][3] |

| Solubility | Soluble in DMSO (70 mg/mL with sonication) | [1] |

| Stability | Sensitive to water, hydrolyzes in less than one hour at room temperature.[6] Stock solutions in DMSO are stable for 6 months at -80°C under nitrogen.[1][3] | |

| Storage | Recommended storage at -80°C under a nitrogen atmosphere.[1][3] Shipped with dry ice.[1] |

Experimental Protocols

Synthesis of this compound

This compound can be readily synthesized by reacting DOTAGA with acetic anhydride.[2][4] This process results in the formation of an intramolecular carboxylic anhydride from the two carboxylic acid functions of the glutamic acid moiety of DOTAGA.[6]

General Protocol for Conjugation of this compound to Peptides

This protocol outlines the general steps for conjugating this compound to a peptide via a primary amine, such as the N-terminus or the side chain of a lysine residue.

Materials:

-

This compound

-

Peptide containing a primary amine

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Solid-phase extraction (SPE) cartridge for purification

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the peptide in NMP.

-

Add a 1.5 to 2-fold molar excess of this compound to the peptide solution.

-

Add a 10-fold molar excess of DIPEA to the reaction mixture.

-

Allow the reaction to proceed for 18-24 hours at room temperature with gentle shaking.

-

Monitor the reaction progress using HPLC.

-

Upon completion, wash the reaction mixture with NMP and DCM.

-

Purify the DOTAGA-peptide conjugate using an appropriate SPE cartridge or preparative HPLC.

-

Lyophilize the purified conjugate to obtain a solid product.

This method has been successfully applied in the synthesis of various DOTAGA-conjugated peptides for preclinical research.[7]

Radiolabeling of DOTAGA-Conjugates with Gallium-68 (⁶⁸Ga)

The following is a generalized protocol for the radiolabeling of DOTAGA-conjugated biomolecules with ⁶⁸Ga for PET imaging.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTAGA-conjugated peptide or antibody

-

Sodium acetate buffer (0.1 M, pH 4.0-4.5)

-

Sterile, metal-free water

-

Heating block

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

In a sterile, metal-free reaction vial, add the DOTAGA-conjugated biomolecule (typically 5-50 µg).

-

Add sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.

-

Add the ⁶⁸Ga eluate to the reaction vial.

-

Heat the reaction mixture at 95-100°C for 5-15 minutes.[8]

-

Cool the reaction vial to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for clinical use.

Radiolabeling of DOTAGA-Conjugates with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the general procedure for labeling DOTAGA-conjugates with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

-

¹⁷⁷LuCl₃ solution

-

DOTAGA-conjugated peptide or antibody

-

Ammonium acetate or sodium ascorbate buffer (0.1 M, pH 5.0-5.5)

-

Gentisic acid/ascorbic acid solution (optional, as a radioprotectant)

-

Sterile, metal-free water

-

Heating block

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

In a sterile, metal-free reaction vial, dissolve the DOTAGA-conjugated biomolecule in the chosen buffer.

-

Add the ¹⁷⁷LuCl₃ solution to the vial.

-

If desired, add a radioprotectant solution.

-

Adjust the pH of the reaction mixture to 5.0-5.5.

-

Heat the reaction mixture at 95-100°C for 15-30 minutes.

-

Cool the reaction vial to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity.

Mandatory Visualizations

Reaction of this compound with a Primary Amine

The conjugation of this compound to a biomolecule proceeds through the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride ring. This results in the opening of the anhydride and the formation of a stable amide bond, linking the chelator to the biomolecule.

References

- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

DOTAGA-Anhydride: A Technical Guide for Radiolabeling Novices

For researchers, scientists, and professionals in drug development venturing into the field of radiolabeling, the selection of an appropriate chelator is a critical first step. This guide provides an in-depth look at DOTAGA-anhydride, a bifunctional chelator increasingly utilized for the development of radiopharmaceuticals for diagnostic imaging and therapy.

Core Concepts: Understanding this compound

This compound is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. The key modification is the presence of a glutamic acid moiety, which introduces an additional carboxylic acid group. This fifth carboxylic acid is activated as an intramolecular anhydride, providing a reactive site for conjugation to biomolecules, such as peptides and antibodies.[1][2] This design preserves the four acetate arms of the DOTA cage for efficient chelation of radiometals.[1]

The primary advantage of this compound lies in its ability to react with primary amines on biomolecules without the need for coupling agents, simplifying the conjugation process.[3] The anhydride ring opens upon reaction with a nucleophile, forming a stable amide bond.[1][2][4] This reaction is highly regioselective.[1][4]

Applications in Radiolabeling

This compound is a versatile chelator for a variety of radiometals used in both Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as in targeted radionuclide therapy.[1][2][5] Its ability to form stable complexes with trivalent radiometals is a key feature.[6] Commonly used radioisotopes include:

-

Gallium-68 (⁶⁸Ga): Widely used for PET imaging due to its favorable decay characteristics and availability from a generator.[7]

-

Lutetium-177 (¹⁷⁷Lu): A therapeutic radionuclide that also emits gamma rays suitable for imaging, making it ideal for theranostics.[7][8]

-

Yttrium-90 (⁹⁰Y): A high-energy beta emitter used in radionuclide therapy.[6]

-

Manganese-52 (⁵²Mn): A PET isotope with a longer half-life, suitable for tracking large molecules like antibodies.[9]

-

Indium-111 (¹¹¹In): A SPECT isotope.[6]

Quantitative Data for Radiolabeling Procedures

The efficiency of radiolabeling with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical conditions for conjugation and radiolabeling.

Table 1: Typical Conditions for Conjugation of this compound to Biomolecules

| Biomolecule | Molar Ratio (this compound:Biomolecule) | Solvent | pH | Reference |

| Cetuximab | 20:1 | Chloroform/Aqueous Buffer | - | [10] |

| Peptides (on resin) | 1.5:1 | NMP | - | [7] |

| Trastuzumab | 20:1 | 0.1 M NaHCO₃ | 8 | [9] |

| Peptides (in solution) | 1.5:1 | DMF | - | [11] |

Table 2: Typical Conditions for Radiolabeling of DOTAGA-Conjugates

| Radioisotope | Precursor Amount | Buffer | pH | Temperature (°C) | Time (min) | Specific Activity (GBq/μmol) | Reference |

| ⁶⁸Ga | 3 nmol | 2.7 M HEPES / 5 M NaCl | 3.5 - 4.5 | 95 | 5 | 250 - 300 | [7] |

| ¹⁷⁷Lu | 0.7 nmol | 0.1 M NH₄OAc | 5.5 | 95 | 30-45 | 38 | [7][8] |

| ⁹⁰Y | 400-500 μM concentration | 0.1 M Ammonium Acetate | 7 | 80 | 15 | up to 3.3 MBq/nmol | [6] |

| ¹¹¹In | - | 0.1 M Ammonium Acetate | 7 | - | - | - | [6] |

Experimental Protocols

Below are detailed methodologies for the key steps in utilizing this compound for radiolabeling.

Protocol 1: Conjugation of this compound to a Peptide on Solid Support

This protocol is adapted from methodologies used in the synthesis of peptide-based radiopharmaceuticals.[7][8]

-

Resin Preparation: Swell the peptide-bound resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

-

Reagent Preparation: Dissolve this compound (1.5 equivalents relative to the peptide) and diisopropylethylamine (DIPEA) (10 equivalents) in NMP.

-

Conjugation Reaction: Add the this compound/DIPEA solution to the swollen resin. Shake the reaction mixture at room temperature for 18 hours.

-

Washing: After the reaction, thoroughly wash the resin with NMP and dichloromethane (DCM) to remove excess reagents.

-

Cleavage and Deprotection: Cleave the DOTAGA-conjugated peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Radiolabeling of a DOTAGA-Conjugated Peptide with Gallium-68

This protocol is a generalized procedure based on common practices for ⁶⁸Ga labeling.[7]

-

Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl. The eluate can be further concentrated using a cation-exchange cartridge.

-

Buffer Preparation: Prepare a reaction buffer, typically 2.7 M HEPES, to adjust the pH of the final reaction mixture to between 3.5 and 4.5.

-

Reaction Mixture: In a reaction vial, add the DOTAGA-conjugated peptide (e.g., 3 nmol dissolved in water). Add the buffered ⁶⁸GaCl₃ solution.

-

Incubation: Heat the reaction mixture at 95°C for 5 minutes.

-

Quality Control: After cooling, determine the radiochemical purity using radio-TLC or radio-HPLC. For many DOTAGA-conjugates, radiochemical purities of ≥95% can be achieved, allowing for use without further purification.[7]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for preparing radiolabeled biomolecules.

Caption: Workflow for conjugating this compound to a biomolecule.

Caption: General workflow for radiolabeling a DOTAGA-conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a valuable building block for the preparation of DOTA-like chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imagerie-vivant.sciencesconf.org [imagerie-vivant.sciencesconf.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HER2 expression in different cell lines at different inoculation sites assessed by [52Mn]Mn-DOTAGA(anhydride)-trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatization of cetuximab and F(ab′)2 fragments for radiolabeling [bio-protocol.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

Methodological & Application

Application Notes and Protocols for DOTAGA-Anhydride Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of DOTAGA-anhydride to antibodies, a critical step in the development of antibody-based diagnostics and therapeutics, such as radioimmunoconjugates for imaging and therapy.

Introduction

The bifunctional chelator DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) is an important reagent for stably chelating radiometals. The anhydride form of DOTAGA is particularly useful for conjugating the chelator to antibodies. The anhydride group reacts efficiently with primary amines, such as the epsilon-amino group of lysine residues on the antibody, to form a stable amide bond. This process is fundamental for creating antibody-drug conjugates (ADCs) and radioimmunoconjugates. The resulting DOTAGA-conjugated antibody can then be radiolabeled with a variety of metallic radionuclides for applications in molecular imaging (e.g., PET/SPECT) and radioimmunotherapy.[1]

The following sections provide a comprehensive protocol for this compound conjugation, including reagent preparation, the conjugation reaction, purification of the conjugate, and methods for characterization.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of this compound to the antibody, pH, temperature, and reaction time. The following table summarizes quantitative data from various studies on the conjugation of DOTA and its derivatives to antibodies.

| Antibody | Chelator | Molar Ratio (Chelator:Ab) | Reaction Conditions | Chelator/Antibody Ratio (avg.) | Reference |

| Trastuzumab | This compound | Not specified | PBS (pH 7.4), 25°C, 30 min | 2.6 | [2][3] |

| Trastuzumab | This compound | Not specified | Not specified | 1 and 4 | [1] |

| OTSA101 | p-SCN-Bn-DOTAGA | 3:1 | 50 mmol/L borate buffer (pH 8.5), 37°C, 16 h | 2.1 | [4] |

| mAb7 | DOTA-NHS ester | Not specified | Not specified | 2-3 | |

| cT84.66 | DOTA-NHS ester | Not specified | Optimized pH, buffer, and temperature | Not specified | [5] |

Experimental Protocols

This section details the step-by-step methodology for the conjugation of this compound to an antibody.

Materials and Reagents

-

Antibody of interest (e.g., Trastuzumab)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Borate Buffer (50 mM), pH 8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50 or PD-10 desalting column)

-

Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)

-

Reaction tubes

-

Spectrophotometer (for determining antibody concentration)

-

Mass Spectrometer (for characterization)

Experimental Workflow

Caption: High-level workflow for antibody conjugation with this compound.

Step 1: Antibody Preparation (Buffer Exchange)

-

Buffer Exchange: It is crucial to exchange the antibody into an amine-free buffer to prevent competition with the primary amines on the antibody during the conjugation reaction.

-

For this protocol, we will use either PBS (pH 7.4) or Borate Buffer (pH 8.5).

-

Use a centrifugal filter (e.g., 30 kDa MWCO) or a desalting column for buffer exchange.

-

Add the antibody solution to the filter device and add the appropriate buffer.

-

Centrifuge according to the manufacturer's instructions.

-

Repeat the wash step 2-3 times to ensure complete buffer exchange.

-

-

Concentration Determination: After buffer exchange, determine the final concentration of the antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280).

Step 2: Preparation of this compound Solution

-

This compound is moisture-sensitive.[6] Allow the vial to come to room temperature before opening to prevent condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO immediately before use. The concentration of the stock solution will depend on the desired molar excess for the conjugation reaction.

Step 3: Conjugation Reaction

-

Reaction Setup: In a reaction tube, add the buffer-exchanged antibody to achieve the desired final concentration (typically 1-10 mg/mL).

-

Addition of this compound: Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar ratio (e.g., 10:1 or 20:1 of this compound to antibody).

-

Incubation: Incubate the reaction mixture under the desired conditions. Based on literature, typical conditions are:

Step 4: Purification of the DOTAGA-Antibody Conjugate

-

Removal of Excess Chelator: After the incubation period, it is essential to remove the unreacted this compound and any byproducts. Size-exclusion chromatography (SEC) is the most common method for this purification step.[7][8]

-

SEC Protocol:

-

Equilibrate the SEC column (e.g., Sephadex G-50 or a PD-10 desalting column) with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The DOTAGA-conjugated antibody, being a larger molecule, will elute first, while the smaller, unreacted this compound will be retained and elute later.

-

Collect fractions and monitor the protein-containing fractions by measuring the absorbance at 280 nm.

-

Pool the fractions containing the purified DOTAGA-antibody conjugate.

-

-

Concentration of Purified Conjugate: If necessary, concentrate the purified conjugate using a centrifugal filter.

Step 5: Characterization of the Conjugate

-

Determination of Chelator-to-Antibody Ratio (CAR):

-

Mass Spectrometry: The most accurate method to determine the number of DOTAGA molecules conjugated per antibody is mass spectrometry.[1][9][4]

-

The antibody-conjugate sample is typically deglycosylated before analysis.

-

The mass difference between the conjugated and unconjugated antibody allows for the calculation of the average number of attached DOTAGA molecules.[10]

-

-

-

Assessment of Antibody Integrity and Aggregation:

-

Size-Exclusion Chromatography (SEC-HPLC): Analytical SEC-HPLC can be used to assess the purity of the conjugate and to detect the presence of aggregates that may have formed during the conjugation process.

-

-

Immunoreactivity:

-

An in vitro binding assay (e.g., ELISA or flow cytometry) should be performed to confirm that the conjugation process has not significantly compromised the antibody's ability to bind to its target antigen.[11]

-

Application in Targeted Therapies: Signaling Pathways

DOTAGA-conjugated antibodies are often designed to target specific receptors on cancer cells, such as HER2 in breast cancer or PSMA in prostate cancer. The binding of these antibodies to their targets can be used for imaging the tumor or delivering a therapeutic payload. Below are simplified diagrams of the HER2 and PSMA signaling pathways.

Caption: Simplified HER2 signaling pathway.

The HER2 receptor, upon heterodimerization with other ErbB family members like HER3, activates downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[12][13][14]

Caption: PSMA's influence on signaling pathways.

Prostate-Specific Membrane Antigen (PSMA) expression can lead to a shift in cellular signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway, thereby promoting tumor progression.[2][15][16] This makes PSMA an attractive target for antibody-based therapies.

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 4. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HER2 - Wikipedia [en.wikipedia.org]

- 15. tandfonline.com [tandfonline.com]

- 16. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Site-Specific Conjugation of DOTAGA-Anhydride to Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the site-specific conjugation of 1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid anhydride (DOTAGA-anhydride) to peptides. This process is crucial for the development of targeted radiopharmaceuticals for diagnostic imaging and endoradiotherapy.

Introduction

DOTAGA is a bifunctional chelator that can be conjugated to targeting vectors, such as peptides, and subsequently used to complex radiometals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1][2][3] The anhydride form of DOTAGA allows for efficient, site-specific conjugation to free amine groups on a peptide, typically the N-terminus or the side chain of a lysine residue.[1][4] This site-specific modification is critical for preserving the peptide's binding affinity and biological activity. The resulting DOTAGA-peptide conjugates are valuable tools in nuclear medicine, particularly for applications in oncology, such as the imaging and treatment of prostate cancer by targeting the prostate-specific membrane antigen (PSMA).[1][2][5]

Key Advantages of DOTAGA-Conjugated Peptides:

-

High Radiometal Complexation Stability: The macrocyclic structure of DOTAGA forms highly stable complexes with various radiometals.[6]

-

Improved Pharmacokinetics: Compared to DOTA, DOTAGA conjugates can exhibit improved hydrophilicity and pharmacokinetics, leading to better tumor uptake and faster clearance from non-target tissues.[2][3]

-

Versatility in Radiolabeling: The same DOTAGA-conjugated peptide can be labeled with different radionuclides for both diagnostic (e.g., ⁶⁸Ga for PET imaging) and therapeutic (e.g., ¹⁷⁷Lu for radiotherapy) applications, embodying a "theranostic" approach.[1][2]

Experimental Protocols

Two primary strategies for the conjugation of this compound to peptides are presented: solid-phase synthesis and solution-phase conjugation.

Protocol 1: Solid-Phase Conjugation of this compound to a Resin-Bound Peptide